molecular formula C21H21FN4O B6492357 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine CAS No. 1326883-95-7

6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine

Cat. No.: B6492357
CAS No.: 1326883-95-7
M. Wt: 364.4 g/mol
InChI Key: BOMNGZHCNBFEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a quinoline core substituted with:

  • 6-Fluoro group: Enhances metabolic stability and electron-withdrawing effects.
  • 3-Piperidine-1-carbonyl moiety: Introduces a rigid, lipophilic group that may influence receptor binding.
  • 4-[(Pyridin-2-yl)methyl]amine: A heteroaromatic substituent that could enhance solubility and target engagement via hydrogen bonding .

Its structural complexity positions it within the 4-aminoquinoline class, a scaffold known for diverse biological activities, including anticancer and antiparasitic effects .

Properties

IUPAC Name

[6-fluoro-4-(pyridin-2-ylmethylamino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-15-7-8-19-17(12-15)20(25-13-16-6-2-3-9-23-16)18(14-24-19)21(27)26-10-4-1-5-11-26/h2-3,6-9,12,14H,1,4-5,10-11,13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMNGZHCNBFEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Key Structural Features and Modifications

Compound Name Substituent at Position 3 Substituent at Position 4 Position 6 Biological Activity/Notes
Target Compound Piperidine-1-carbonyl N-[(Pyridin-2-yl)methyl] Fluoro Hypothesized kinase inhibition; improved solubility via pyridinylmethyl group
F080-0433 (N-(4-Chlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine) Piperidine-1-carbonyl N-(4-Chlorophenyl) Fluoro Screening compound; chlorophenyl group may enhance lipophilicity but reduce solubility
4-Aminoquinoline-Piperidines (e.g., 7-chloro-N-[(4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methyl]quinolin-4-amine) Bicyclic piperidine analogs Varied aryl groups Chloro Antiplasmodium activity (IC₅₀ < 1 μM vs. P. falciparum); bicyclic systems improve target affinity
Compound 33 (6-(Pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) None N-(3,4,5-Trimethoxyphenyl) Pyridin-2-yl Potential ABCG2 inhibition; trimethoxyphenyl enhances π-π stacking
10c (7-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine) Pyrimidine-piperazine N-(Pyrazin-2-yl) None Improved aqueous solubility via pyrimidine linker; moderate yield (40%)

Substituent Analysis

Position 3 Modifications
  • Piperidine-1-carbonyl (Target) : Provides conformational rigidity and moderate lipophilicity. Contrasts with pyrimidine-piperazine in 10c , which introduces a polar linker but complicates synthesis .
  • Bicyclic Piperidine Analogs () : Exhibit enhanced antiplasmodium activity due to restricted rotation and improved target fit .
Position 4 Modifications
  • N-[(Pyridin-2-yl)methyl] (Target) : The pyridinylmethyl group may improve water solubility compared to F080-0433 's chlorophenyl. Similar to Compound 33 ’s trimethoxyphenyl, which leverages aromatic interactions for binding .
Position 6 Modifications
  • In contrast, Compound 33 uses a pyridinyl group for steric bulk .

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